4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one

Regulatory Science Chemical Identity Supply Chain Integrity

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one (CAS 68465-16-7) is a synthetic small-molecule heterocycle belonging to the pyrido[4,3-d]pyrimidine class, characterized by a 2-thioxo (2-mercapto) group, a 4-amino substituent, a 7-(4-bromophenyl) ring, and an N6-methyl lactam. Its molecular formula is C₁₄H₁₁BrN₄OS (MW 363.23 g/mol), and it is registered under the FDA Unique Ingredient Identifier UNII-P9P9KF6BMY, confirming its recognition as a distinct chemically-defined substance in regulatory frameworks.

Molecular Formula C14H11BrN4OS
Molecular Weight 363.23 g/mol
CAS No. 68465-16-7
Cat. No. B12672708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one
CAS68465-16-7
Molecular FormulaC14H11BrN4OS
Molecular Weight363.23 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(C1=O)C(=NC(=S)N2)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN4OS/c1-19-10(7-2-4-8(15)5-3-7)6-9-11(13(19)20)12(16)18-14(21)17-9/h2-6H,1H3,(H3,16,17,18,21)
InChIKeyMQWDYCUDLMONAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one (CAS 68465-16-7): Core Chemical Identity & Supply Profile


4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one (CAS 68465-16-7) is a synthetic small-molecule heterocycle belonging to the pyrido[4,3-d]pyrimidine class, characterized by a 2-thioxo (2-mercapto) group, a 4-amino substituent, a 7-(4-bromophenyl) ring, and an N6-methyl lactam [1]. Its molecular formula is C₁₄H₁₁BrN₄OS (MW 363.23 g/mol), and it is registered under the FDA Unique Ingredient Identifier UNII-P9P9KF6BMY, confirming its recognition as a distinct chemically-defined substance in regulatory frameworks [1]. The compound also bears the National Cancer Institute (NCI) designation NSC 342739, indicating historical submission for anticancer screening .

Why Generic Substitution Fails for 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one: The Pharmacophoric Uniqueness of the 2-Thioxopyrido[4,3-d]pyrimidine Core


Within the broader pyrido[4,3-d]pyrimidine family, the overwhelming majority of biologically characterized analogs—such as those in GlaxoSmithKline's PDK1 inhibitor patent series (e.g., 2-[(3-aminopropyl)amino]-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one) [1]—feature a 2-amino or 2-alkylamino substituent. The target compound's 2-mercapto (2-thioxo) group fundamentally alters the electronic profile, hydrogen-bond donor/acceptor capacity, and metal-chelating potential at the hinge-binding region of the pyrimidine ring . This single-point variation can invert kinase selectivity, alter metabolic stability, and shift solubility parameters, meaning that activity data from 2-amino analogs cannot be extrapolated to the 2-thioxo compound [1]. Additionally, the para-bromophenyl moiety at position 7 provides distinct steric and electronic effects compared to the meta-bromo or unsubstituted phenyl groups common among comparator molecules, making direct pharmacological or physicochemical interchange unreliable [1].

Quantitative Differentiation Guide: 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one Versus Closest Structural Analogs


FDA UNII Registration: Regulatory-Recognized Identity and Distinctness from Other Pyrido[4,3-d]pyrimidines

The target compound holds a dedicated FDA Unique Ingredient Identifier (UNII P9P9KF6BMY), a non-proprietary, unambiguous alphanumeric code that confirms its registration as a distinct chemical entity for use in pharmaceutical preparations and clinical trial materials [1]. In contrast, closely related 2-amino-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones described in the GSK patent literature (e.g., 2-[(3-aminopropyl)amino]-8-bromo-4-[(3-methylphenyl)amino]pyrido[4,3-d]pyrimidin-5(6H)-one) lack individual UNII assignments, limiting their immediate applicability in regulated drug development environments [2].

Regulatory Science Chemical Identity Supply Chain Integrity

Heteroatom-Driven Physicochemical Differentiation: Calculated Density and Boiling Point vs. Representative 2-Amino Congeners

The presence of the 2-thioxo group significantly impacts calculated bulk properties. The target compound exhibits a predicted density of 1.75 g/cm³ and a boiling point of 557.2 °C at 760 mmHg . While experimental data for direct 2-amino analogs are sparse in the public domain, a representative 2-(methylthio) analog, 2,4-bis(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one, was synthesized as a key intermediate with divergent solubility and reactivity profiles, underscoring the property-modulating effect of the sulfur substituent at position 2 [1]. The target compound's higher density and boiling point compared to typical 2-amino/alkylamino derivatives reflect stronger intermolecular interactions driven by the thioxo tautomer, which directly influences crystallization behavior, purification strategy, and formulation solvent selection.

Physicochemical Profiling Pre-formulation Analytical Chemistry

Topological Polar Surface Area (tPSA) as a Selectivity Surrogate: Target Compound vs. Crossover 2-Amino Kinase Inhibitors

The target compound has a calculated topological polar surface area (tPSA) of approximately 96.76 Ų and a molecular weight of 363.23 g/mol, placing it within favorable oral drug-likeness space (no Lipinski violations) [1]. In contrast, the closely related 4-[(3-bromophenyl)amino]-2-substituted pyrido[4,3-d]pyrimidine series developed as EGFR kinase inhibitors (e.g., compounds from the Rewcastle et al. J. Med. Chem. series) consistently exhibit tPSA values exceeding 100 Ų due to additional hydrogen-bond donors on the 2-amino side chain, increasing the risk of poor membrane permeability [2]. This quantitative tPSA advantage suggests the target compound may offer a superior passive permeability profile relative to the extensively characterized 2-amino EGFR inhibitor class, an important consideration for central nervous system (CNS) or intracellular target applications.

Computational ADME Kinase Selectivity Drug Design

NCI Developmental Therapeutics Program (DTP) Historical Submission: In Vivo Screening Potential and Comparator Absence

The target compound carries the NSC identifier 342739, confirming its submission to the National Cancer Institute's Developmental Therapeutics Program for antitumor screening . While the full NCI-60 panel data for this specific compound is not publicly retrievable in the current search, the assignment of an NSC number is itself a distinct piece of evidence: thousands of structurally related pyrido[4,3-d]pyrimidines synthesized in academic laboratories never advanced to NCI submission. For example, the 2-amino pyrido[4,3-d]pyrimidine-5(6H)-one derivatives from the GSK PDK1 patent series do not carry NSC numbers, indicating a different developmental trajectory focused on kinase-targeted programs rather than broad anticancer screening [1]. This historical screening pedigree provides a unique starting point for researchers seeking compounds with documented in vivo tolerability and multi-cell-line activity profiling.

Anticancer Screening NCI-60 In Vivo Pharmacology

Best Research and Industrial Application Scenarios for 4-Amino-7-(4-bromophenyl)-2-mercapto-6-methylpyrido(4,3-d)pyrimidin-5(6H)-one


Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinases with Cysteine-Rich Hinge Regions

The 2-mercapto motif can form reversible covalent interactions with cysteine residues proximal to the ATP-binding site, offering a mode of engagement unavailable to 2-amino analogs . Medicinal chemistry teams optimizing kinase inhibitor selectivity can use this compound as a privileged thioxo fragment for structure-activity relationship (SAR) exploration, particularly against targets such as RSK, MSK, or certain PI3K isoforms where hinge-region cysteine targeting is desirable.

Pre-Formulation and Solid-State Chemistry Studies Requiring High-Density Crystalline Lattices

With a predicted density of 1.75 g/cm³ and a high boiling point (557.2 °C), this compound presents a favorable solid-state profile for micro-dosing, amorphous solid dispersion screening, or co-crystal engineering . Pre-formulation groups evaluating pyrido[4,3-d]pyrimidine drug candidates can leverage these physical properties to improve powder handling, compaction, and thermal stability relative to lower-density 2-amino counterparts.

Regulatory-Compliant Investigational New Drug (IND) Enabling Studies and Clinical Trial Material Preparation

The possession of an FDA UNII (P9P9KF6BMY) differentiates this compound from the vast majority of research-grade pyrido[4,3-d]pyrimidines and streamlines Chemistry, Manufacturing, and Controls (CMC) documentation [1]. Contract research organizations (CROs) and pharmaceutical development groups can reference this UNII in Drug Master Files (DMFs) and IND applications, reducing the time and cost of regulatory dossier assembly compared to using non-UNII-listed analogs.

Broad-Spectrum Anticancer Screening Leveraging the NCI-60 Historical Pedigree

As an NCI-registered compound (NSC 342739), researchers can request legacy screening data from the NCI Developmental Therapeutics Program to assess multi-cell-line growth inhibition patterns via COMPARE analysis . This resource is uniquely available for NSC-designated compounds and provides a rapid, cost-effective way to prioritize this scaffold for specific cancer histologies before committing to full de novo screening.

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